

# Application Notes: INCB126503 for the Study of FGFR3 Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB126503 |           |
| Cat. No.:            | B15540836  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, often through genetic alterations such as gene fusions, is a known driver in various cancers.[2][3] FGFR3 fusion proteins, which lead to constitutive activation of the kinase domain, have been identified as oncogenic drivers in solid tumors, including bladder cancer, glioblastoma, and head and neck cancers.[4][5] These fusion proteins can promote tumor growth and may contribute to resistance against other targeted therapies.

**INCB126503** is a potent and selective, orally bioavailable inhibitor of FGFR2 and FGFR3. Its high selectivity for FGFR2/3 over other FGFR isoforms, such as FGFR1 and FGFR4, is significant as this may reduce off-target toxicities like hyperphosphatemia, which is associated with FGFR1 inhibition. Furthermore, **INCB126503** demonstrates potent activity against common "gatekeeper" mutations that can confer resistance to other FGFR inhibitors. These characteristics make **INCB126503** a valuable research tool for investigating the role of FGFR3 fusion proteins in cancer biology and for preclinical studies aimed at developing novel therapeutic strategies.

## **Mechanism of Action**



**INCB126503** is an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket within the kinase domain of FGFR2 and FGFR3, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. In cells driven by FGFR3 fusion proteins, this leads to the inhibition of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in decreased cell proliferation and tumor growth. Preclinical studies have shown that **INCB126503** effectively suppresses FGFR signaling in vivo.

## **Data Presentation**

The following tables summarize the in vitro potency and selectivity of **INCB126503** from biochemical and cellular assays.

Table 1: Biochemical (Cell-Free) Kinase Inhibition

| Target Kinase                   | IC50 (nM) |
|---------------------------------|-----------|
| FGFR1                           | 70        |
| FGFR2                           | 2.1       |
| FGFR3                           | 1.2       |
| FGFR3 (V555L gatekeeper mutant) | 0.92      |
| FGFR3 (V555M gatekeeper mutant) | 0.85      |
| FGFR4                           | 64        |

Data compiled from publicly available information.

Table 2: Cellular Potency of INCB126503

| Cell Line   | Cancer Type          | FGFR Alteration       | Cellular IC50 (nM)     |
|-------------|----------------------|-----------------------|------------------------|
| Ba/F3-FGFR3 | N/A                  | Engineered expression | 6.8                    |
| RT112/84    | Urothelial Carcinoma | FGFR3 fusion          | Not publicly available |



Data compiled from publicly available information.

## **Experimental Protocols**

Herein are detailed protocols for key experiments to study the effects of **INCB126503** on cells harboring FGFR3 fusion proteins.

## Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol outlines a method to assess the effect of **INCB126503** on the proliferation of FGFR3 fusion-positive cancer cell lines.

#### Materials:

- FGFR3 fusion-positive cancer cell line (e.g., RT112)
- Complete cell culture medium
- INCB126503 (powder or stock solution in DMSO)
- 96-well cell culture plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Plate reader (absorbance or luminescence)

#### Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium and incubate overnight.
- Compound Preparation: Prepare a serial dilution of **INCB126503** in complete medium. A typical concentration range would be 0.1 nM to 10 μM. Include a DMSO-only vehicle control.
- Treatment: Remove the old medium from the cells and add 100 μL of the medium containing the various concentrations of INCB126503.
- Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.



- · Viability Measurement:
  - $\circ$  For MTT assay: Add 10  $\mu$ L of MTT reagent to each well and incubate for 4 hours. Add 100  $\mu$ L of solubilization buffer, and read the absorbance at 570 nm.
  - For CellTiter-Glo® assay: Add 100 μL of the reagent to each well, incubate for 10 minutes on a shaker, and measure the luminescence.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.

## Protocol 2: Western Blotting for Phospho-FGFR3 and Phospho-ERK

This protocol is for detecting changes in the phosphorylation of FGFR3 and the downstream effector ERK in response to **INCB126503** treatment.

#### Materials:

- FGFR3 fusion-positive cells
- INCB126503
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies



Chemiluminescent substrate and imaging system

#### Procedure:

- Cell Treatment: Plate cells and treat with INCB126503 at various concentrations (e.g., 10 nM, 100 nM, 1 μM) for 2-4 hours. Include a DMSO vehicle control.
- Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

## **Protocol 3: In Vivo Xenograft Tumor Model**

This protocol describes the evaluation of **INCB126503**'s anti-tumor efficacy in a mouse xenograft model using an FGFR3 fusion-positive cell line.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- FGFR3 fusion-positive cancer cells
- Matrigel (optional)



#### INCB126503

- Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
- Calipers

#### Procedure:

- Cell Implantation: Subcutaneously inject 1-5 million cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Prepare a suspension of INCB126503 in the vehicle solution.
  Administer INCB126503 orally by gavage at a predetermined dose (e.g., 10-100 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle only.
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as a measure of toxicity.
- Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blotting).
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

## **Visualizations**





Click to download full resolution via product page

Caption: FGFR3 fusion protein signaling pathway and point of inhibition by INCB126503.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Reactome | Signaling by FGFR3 [reactome.org]
- 2. Item Discovery of INCB126503 as a Potent and Selective FGFR2/3 Inhibitor American Chemical Society Figshare [acs.figshare.com]
- 3. Collection Discovery of INCB126503 as a Potent and Selective FGFR2/3 Inhibitor ACS Medicinal Chemistry Letters Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: INCB126503 for the Study of FGFR3
   Fusion Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15540836#incb126503-for-studying-fgfr3-fusion-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com